4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Lipophilicity clogP Drug design

For researchers advancing KMO inhibitor programs, this dimethylsulfamoyl-ethanesulfonyl pyridazinyl-phenyl benzamide delivers a unique H-bond acceptor profile (9 acceptors) and balanced lipophilicity (clogP 3.12) critical for CNS penetration. Unlike brominated or simpler analogs, it minimizes non-specific binding risk while offering a stable scaffold for multi-step derivatization. Its well-defined computational descriptors (tPSA 117.70 Ų) make it an ideal SAR reference point. Source this specific scaffold to avoid the unpredictable pharmacokinetic profiles of generic substitutions.

Molecular Formula C21H22N4O5S2
Molecular Weight 474.55
CAS No. 1005294-49-4
Cat. No. B2876023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
CAS1005294-49-4
Molecular FormulaC21H22N4O5S2
Molecular Weight474.55
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C21H22N4O5S2/c1-4-31(27,28)20-13-12-19(23-24-20)16-6-5-7-17(14-16)22-21(26)15-8-10-18(11-9-15)32(29,30)25(2)3/h5-14H,4H2,1-3H3,(H,22,26)
InChIKeyLJFRCGOWZODDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide (CAS 1005294-49-4): Structural and Physicochemical Baseline for Research Sourcing


4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide (CAS 1005294-49-4) is a synthetic small molecule (MW 474.55, formula C21H22N4O5S2) that embeds a dimethylsulfamoyl-substituted benzamide moiety linked via a meta-phenyl bridge to an ethanesulfonyl-substituted pyridazine ring . The compound belongs to a broader class of pyridazinyl-phenyl benzamides that have been investigated as scaffolds for enzyme inhibition, notably in the context of kynurenine monooxygenase (KMO) and kinase targets . However, publicly available biological activity data specific to this compound remain limited; differentiation therefore relies on the unique combination of the dimethylsulfamoyl and ethanesulfonyl functionalities, which jointly influence key physicochemical properties such as lipophilicity (clogP 3.12) and topological polar surface area (tPSA 117.70 Ų) .

Why In-Class Analogs Cannot Substitute for 4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide


Within the pyridazinyl-phenyl benzamide series, seemingly minor substituent variations on the benzamide ring produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and projected metabolic stability that cannot be ignored in structure-activity relationship (SAR) studies . The dimethylsulfamoyl group in the target compound provides a distinct H-bond acceptor profile (9 acceptors) compared with close analogs bearing methoxy (C21H21N3O4S; fewer oxygen atoms), ethoxy, bromo, or methyl substituents, each of which alters the molecule's ligand efficiency and pharmacokinetic trajectory . Generic substitution therefore risks losing the precise balance of polarity and lipophilicity that defines the target compound's utility as a probe or lead scaffold, underscoring the need for compound-specific sourcing .

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide vs. Closest Analogs


Lipophilicity Modulation: Target Compound vs. 4-Bromo Analog

The target compound exhibits a calculated logP (clogP) of 3.12, positioning it within acceptable Lipinski Rule-of-Five space for oral drug-like molecules . In contrast, the 4-bromo analog (4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, CAS 946303-76-0) is expected to have a significantly higher clogP due to the lipophilic bromine substituent; a structurally related brominated analog from the mcule database displays a logP of 5.362, well beyond the commonly accepted threshold . The lower lipophilicity of the target compound may translate into improved aqueous solubility and a reduced risk of non-specific protein binding .

Lipophilicity clogP Drug design

Hydrogen-Bond Acceptor Count as a Differentiator from 4-Ethoxy and 4-Methyl Analogs

The target compound possesses 9 hydrogen-bond acceptors (HBA), a direct consequence of its dimethylsulfamoyl and ethanesulfonyl groups . Close analogs such as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide (CAS 1005294-35-8, molecular formula C21H21N3O4S) have fewer oxygen atoms and therefore a lower HBA count (estimated ≤6) . Similarly, the 4-methyl analog (CAS 946303-88-4) lacks the sulfonamide oxygen atoms present in the dimethylsulfamoyl group, resulting in an HBA deficit . The higher HBA capacity of the target compound may enhance interactions with polar residues in binding pockets, a feature that can be exploited in medicinal chemistry campaigns .

Hydrogen bonding HBA count SAR

Chemical Stability Advantage of the Dimethylsulfamoyl Group over Other Sulfonamide Substituents

The dimethylsulfamoyl group (–SO2N(CH3)2) has been noted in synthetic chemistry literature for its superior chemical stability compared to other sulfonamide derivatives (e.g., morpholinosulfonyl or piperidine-sulfonyl), tolerating a wider range of reaction conditions during downstream synthetic elaboration . This characteristic is particularly relevant for multi-step synthesis or fragment-based approaches where the integrity of the sulfonamide moiety must be preserved. Analogs bearing morpholinosulfonyl or piperidine-sulfonyl groups (e.g., N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide) may be more susceptible to ring-opening or degradation under acidic or nucleophilic conditions . While direct comparative stability data for the target compound are not available, the class-level inference supports its procurement for applications demanding robust chemical handles.

Chemical stability Dimethylsulfamoyl Synthetic accessibility

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide Based on Differentiated Properties


Lead Optimization in KMO or Kinase Inhibitor Programs Requiring Balanced Lipophilicity

The target compound's clogP of 3.12 places it in the optimal range for CNS drug-like properties, making it a suitable advanced intermediate or scaffold for KMO inhibitor development where brain penetration is critical . Its lipophilicity is significantly lower than brominated analogs, reducing the risk of non-specific binding and enhancing the likelihood of achieving favorable pharmacokinetic profiles .

Fragment-Based Drug Discovery Reliant on High Hydrogen-Bond Acceptor Capacity

With 9 hydrogen-bond acceptors, the compound provides multiple polar interaction points that can be exploited in fragment growing or linking strategies . This property distinguishes it from simpler analogs (4-ethoxy, 4-methyl) that offer fewer H-bonding opportunities and may fail to engage key residues in the target binding site .

Multi-Step Synthetic Routes Demanding a Chemically Robust Sulfonamide Handle

The dimethylsulfamoyl group is recognized for its stability under diverse reaction conditions, including acidic, basic, and nucleophilic environments . Researchers planning multi-step derivatization of the benzamide scaffold can prioritize this compound over analogs containing morpholinosulfonyl or piperidine-sulfonyl groups, which are more prone to degradation or ring-opening side reactions .

Physicochemical Property Benchmarking in Pyridazinyl-Phenyl Benzamide Series

The well-defined calculated descriptors (clogP 3.12, tPSA 117.70 Ų, MW 474.55, HBA 9, HBD 2) allow this compound to serve as a computational reference point within SAR explorations. Its balanced properties can be used to calibrate in silico models when evaluating new analogs with varying substituents, facilitating rational compound selection for procurement .

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.